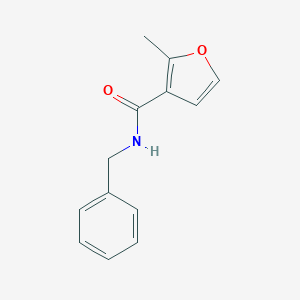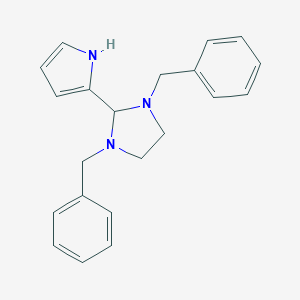
1,3-二苄基-2-(1H-吡咯-2-基)咪唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
咪唑啉和咪唑烷化合物概述
最近的文献突出了咪唑啉和咪唑烷支架在药物化学中的多功能性,展示了除作为拟交感神经抑制剂和血管扩张剂的传统用途之外的广泛生物活性。这些支架存在于对治疗神经退行性、炎症性、自身免疫性疾病、癌症和传染病具有潜力的化合物中。应用的多样性源于 2-取代咪唑啉和咪唑烷以多种互变异构形式存在的特性,表明在药物开发中应仔细考虑这些支架 (Sa̧czewski、Kornicka 和 Balewski,2016 年)。
抗氧化活性和检测方法开发
对包括咪唑烷结构相关化合物在内的化合物的抗氧化能力的研究导致了用于评估其有效性的各种检测方法的开发。这些研究专注于阐明 ABTS/PP 脱色等抗氧化检测方法的反应途径,突出了此类评估中涉及的反应的复杂性和特异性。这一研究领域对于理解特定结构如何促进抗氧化活性至关重要,这对治疗剂的开发具有影响 (Ilyasov、Beloborodov、Selivanova 和 Terekhov,2020 年)。
合成和药物化学
探索杂环化合物(包括咪唑烷衍生物)是一个重要的研究领域,因为它们具有作为候选药物的潜力。研究详细介绍了这些化合物的合成和生物应用,强调了它们在设计具有多种药理活性的新型治疗剂中的作用。此类研究强调了这些支架在药物化学中的重要性以及它们满足各种治疗需求的潜力 (Shaikh、Bhor、Dighe 和 Kolhe,2023 年)。
作用机制
Target of Action
Similar compounds have shown action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets throughhydrogen bond acceptor at the 2-position of imidazolidine and a hydrophobic fragment at the nitrogen atoms . This interaction could potentially alter the function of the target enzymes, leading to downstream effects.
Biochemical Pathways
Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis .
Result of Action
The compound exhibits aggregation-induced emission enhancement (AIEE) . This is attributed to the formation of J-aggregates, resulting in narrow, red-shifted, and enhanced emission . Additionally, some compounds in this class have shown strong antibacterial and antitubercular properties .
生化分析
Biochemical Properties
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
The effects of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes, thereby enhancing cellular metabolism. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
1,3-Dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can enhance the activity of enzymes involved in glycolysis and the citric acid cycle, leading to increased production of ATP. Additionally, it can affect the levels of metabolites, thereby influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization of the compound within cells can affect its activity and function, as it may be concentrated in areas where it can interact with its target biomolecules.
Subcellular Localization
The subcellular localization of 1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine is an important factor in its activity . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
1,3-dibenzyl-2-(1H-pyrrol-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-3-8-18(9-4-1)16-23-14-15-24(17-19-10-5-2-6-11-19)21(23)20-12-7-13-22-20/h1-13,21-22H,14-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQOUNZQPUXLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CN3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-{2,4-Bisnitroanilino}-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propoxy}-4-methyl-1,2,5-oxadiazole](/img/structure/B392370.png)
![2-[(E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N~1~-(2,6-dimethylphenyl)acetamide](/img/structure/B392373.png)
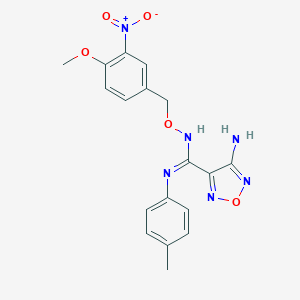
![1-(4-Chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B392375.png)
![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B392376.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)
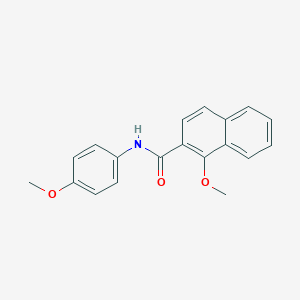
![N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B392380.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392381.png)
![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
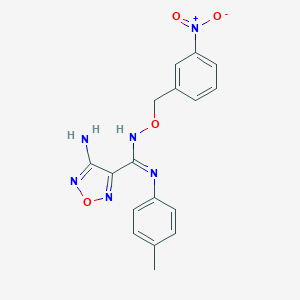
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B392387.png)
![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)
